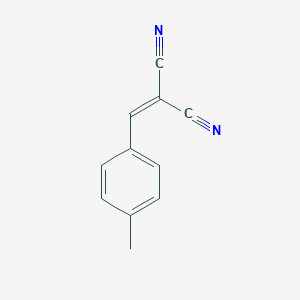

2-(4-Methylbenzylidene)malononitrile

Description

Properties

IUPAC Name |

2-[(4-methylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFVPBALUHDGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294826 | |

| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-25-7 | |

| Record name | 2826-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylbenzylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylbenzylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of 2-(4-Methylbenzylidene)malononitrile, a versatile organic compound with applications in the synthesis of heterocyclic compounds.

Physicochemical and Structural Data

The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2][3] |

| CAS Number | 2826-25-7 | [1] |

| Melting Point | 131-132 °C (404 K) | [2] |

| Boiling Point | 312.2°C at 760 mmHg | [1] |

| Density | 1.123 g/cm³ | [1] |

| Flash Point | 145.5°C | [1] |

| XLogP3 | 2.4 | [3] |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [3] |

Experimental Protocols

Synthesis of this compound [2]

This protocol details the synthesis of this compound via a Knoevenagel condensation reaction.

Materials:

-

4-methylbenzaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Phosphorus pentoxide (3.54 mmol)

-

Absolute ethanol (25 ml)

-

Crushed ice

-

Petroleum ether

-

250 ml round-bottom flask

-

Mechanical stirrer

-

Water bath for reflux

-

Filtration apparatus

-

TLC (Thin Layer Chromatography) supplies for reaction monitoring

Procedure:

-

Combine 10 mmol of 4-methylbenzaldehyde, 10 mmol of malononitrile, and 3.54 mmol of phosphorus pentoxide in a 250 ml round-bottom flask containing 25 ml of absolute ethanol.

-

Stir the mixture mechanically for ten minutes at room temperature.

-

Heat the reaction mixture to reflux using a water bath.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Stir the mixture, which will cause the product to separate as a solid.

-

Filter the solid product and wash it with petroleum ether.

-

Dry the product and recrystallize it from ethanol to yield block-like colorless crystals.

Yield: 68%

Visualizations

The following diagrams illustrate the synthesis workflow and key molecular characteristics of this compound.

Caption: Synthesis workflow for this compound.

Caption: Key properties of this compound.

References

2-(4-Methylbenzylidene)malononitrile crystal structure

An In-depth Technical Guide to the Crystal Structure of 2-(4-Methylbenzylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of this compound, a compound of interest in synthetic chemistry and potentially in drug design, given the pharmacological activity of related benzylidenemalononitrile derivatives. This document compiles crystallographic data, experimental protocols for synthesis and crystallization, and a visual representation of the experimental workflow. The molecule, with the chemical formula C₁₁H₈N₂, is noted to be approximately planar.[1][2] In its crystalline form, molecules are arranged in a head-to-tail stacking fashion.[1][2] Notably, there are no significant intermolecular interactions observed in the crystal structure.[1][2] Benzylidenemalononitrile derivatives are recognized as valuable reagents in the creation of various heterocyclic compounds.[1][2]

Crystal Structure and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with the P-1 space group.[3] The molecule is nearly planar, with a root-mean-square deviation of 0.023 Å for all non-hydrogen atoms.[1][2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

| Empirical Formula | C₁₁H₈N₂ | [1] |

| Formula Weight (Mᵣ) | 168.19 | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [3] |

| Unit Cell Dimensions | ||

| a (Å) | 7.0043 (5) | [1][2] |

| b (Å) | 7.5270 (5) | [1][2] |

| c (Å) | 9.5396 (6) | [1][2] |

| α (°) | 106.757 (4) | [1][2] |

| β (°) | 96.592 (4) | [1][2] |

| γ (°) | 105.204 (4) | [1][2] |

| Volume (V) (ų) | 454.75 (5) | [1][2] |

| Z | 2 | [1][2] |

| Data Collection | ||

| Diffractometer | Bruker X8 APEX | [1] |

| Radiation | Mo Kα | [1] |

| Temperature (K) | 296 | [1] |

| Measured Reflections | 7629 | [1] |

| Independent Reflections | 1923 | [1] |

| Rᵢₙₜ | 0.022 | [1] |

| Refinement | ||

| R[F² > 2σ(F²)] | 0.046 | [1] |

| wR(F²) | 0.132 | [1] |

| Goodness-of-fit (S) | 1.06 | [1] |

| CCDC Number | 1033522 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a Knoevenagel condensation reaction.[4]

Materials:

-

4-methylbenzaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Phosphorus pentoxide (3.54 mmol)

-

Absolute ethanol (25 ml)

-

Petroleum ether

-

Crushed ice

Procedure:

-

In a 250 ml round-bottom flask, 4-methylbenzaldehyde, malononitrile, and phosphorus pentoxide were combined in absolute ethanol.[1]

-

The mixture was stirred mechanically for ten minutes.[1]

-

The reaction mixture was then heated to reflux using a water bath, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the reaction mixture was poured onto crushed ice.[1]

-

Stirring of the mixture resulted in the separation of the desired product.[1]

-

The solid product was collected by filtration, washed with petroleum ether, and dried.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol, yielding block-like colorless crystals.[1] The reported melting point of the crystallized product is 404 K.[1][2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and crystallization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methylbenzylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methylbenzylidene)malononitrile, a valuable intermediate in organic synthesis. The document details the core chemical transformation, various experimental protocols, and quantitative data to support researchers in the efficient and effective synthesis of this compound.

Core Synthesis: Knoevenagel Condensation

The primary route for the synthesis of this compound is the Knoevenagel condensation. This well-established reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group of an aldehyde, here 4-methylbenzaldehyde. The reaction is typically followed by a dehydration step to yield the final α,β-unsaturated product. The overall transformation is outlined below:

Caption: General reaction scheme for the Knoevenagel condensation of 4-methylbenzaldehyde and malononitrile.

Experimental Protocols and Quantitative Data

A variety of catalysts and reaction conditions have been successfully employed for this synthesis. The choice of catalyst and solvent significantly impacts reaction time and yield. Below are detailed protocols from cited literature, followed by a summary of quantitative data.

Detailed Experimental Protocols

Protocol 1: Alum-Catalyzed Synthesis in Aqueous Medium [1]

-

To a solution of 4-methylbenzaldehyde (1 mmol) and malononitrile (1 mmol) in water, add alum (potassium aluminum sulfate) as a catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, the solid product is isolated by filtration.

-

Wash the crude product with water and then dry it.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: NiCu@MWCNT Nanohybrid Catalyzed Synthesis [2]

-

Disperse 4 mg of NiCu@MWCNT nanohybrids in a 4 mL solution of water/methanol (1:1 v/v) by sonication for 30 seconds.

-

To this suspension, add malononitrile (1.0 mmol) and 4-methylbenzaldehyde (1.0 mmol) at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated. The publication suggests high yields are obtained within a short reaction time.[2]

Protocol 3: Phosphorus Pentoxide Mediated Synthesis [3]

-

In a 250 ml round bottom flask, mechanically stir a mixture of 4-methylbenzaldehyde (10 mmol), malononitrile (10 mmol), and phosphorus pentoxide (3.54 mmol) in 25 ml of absolute ethanol for ten minutes.

-

Heat the resulting reaction mixture at reflux using a water bath.

-

Monitor the reaction completion by TLC.

-

After completion, pour the reaction mixture onto crushed ice.

-

Stir the mixture to facilitate the separation of the desired product.

-

Filter the solid, wash with petroleum ether, dry, and recrystallize from ethanol to yield colorless crystals.[3]

Summary of Reaction Conditions and Yields

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Alum | Water | Room Temp. | 120 min | 89 | [1] |

| NiCu@MWCNT | Water/Methanol (1:1) | Room Temp. | 15 min | 95 ± 3 | [2] |

| Phosphorus Pentoxide | Ethanol | Reflux | Not Specified | 68 | [3] |

| L-arginine | Ionic Liquid | 20 °C | 5 min | 100 | [4] |

| β-alanine & SAS | Water | 20 °C (Visible Light) | Not Specified | 82-95 | [5] |

General Experimental Workflow

The synthesis, workup, and purification of this compound generally follow a standard laboratory procedure.

Caption: A generalized workflow for the synthesis and purification of this compound.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.46 (s, 1H), 7.86 (d, J = 8.2 Hz, 2H), 7.43 (d, J = 8.1 Hz, 2H), 2.41 (s, 3H).[6]

-

¹H NMR (500 MHz, CDCl₃): δ 7.81 (d, J= 8.25 Hz, 2H), 7.71 (s, 1H), 7.33 (d, J= 8.15 Hz, 2H), 2.45 (s, 3H).[1]

-

¹³C NMR (126 MHz, DMSO-d₆): δ 161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16.[6]

-

¹³C NMR (125 MHz, CDCl₃): δ 159.74, 146.38, 130.92, 130.39, 128.49, 114.01, 112.85, 81.30, 22.02.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

FT-IR (KBr, cm⁻¹): 3024 (Ar-H), 2216 (CN), 1577 (C=C), 1410 (C=C-Ar), 811 (para-disubstituted).[1]

Physical Properties

-

Appearance: White crystalline solid.[1]

-

Molecular Formula: C₁₁H₈N₂.[7]

-

Molecular Weight: 168.19 g/mol .[7]

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-METHYLBENZYLIDENE)-MALONONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. rsc.org [rsc.org]

- 7. This compound | C11H8N2 | CID 263677 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 2-(4-Methylbenzylidene)malononitrile (¹H NMR, ¹³C NMR, FT-IR)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Methylbenzylidene)malononitrile, a valuable compound in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its ¹H NMR, ¹³C NMR, and FT-IR spectral characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy comparison and reference. The data is presented for different solvents as reported in the literature.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent |

| 8.46 | s | 1H | =CH | DMSO-d₆ | |

| 7.86 | d | 8.2 | 2H | Ar-H | DMSO-d₆ |

| 7.43 | d | 8.1 | 2H | Ar-H | DMSO-d₆ |

| 2.41 | s | 3H | -CH₃ | DMSO-d₆ | |

| 7.81 | d | 8.25 | 2H | Ar-H | CDCl₃ |

| 7.71 | s | 1H | =CH | CDCl₃ | |

| 7.33 | d | 8.15 | 2H | Ar-H | CDCl₃ |

| 2.45 | s | 3H | -CH₃ | CDCl₃ |

Table 1: ¹H NMR spectroscopic data for this compound in DMSO-d₆ and CDCl₃.[1][2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 161.95 | C=C(CN)₂ | DMSO-d₆ |

| 146.37 | Ar-C-CH₃ | DMSO-d₆ |

| 131.39 | Ar-C | DMSO-d₆ |

| 130.84 | Ar-CH | DMSO-d₆ |

| 129.44 | Ar-CH | DMSO-d₆ |

| 115.09 | CN | DMSO-d₆ |

| 114.12 | CN | DMSO-d₆ |

| 80.58 | =CH | DMSO-d₆ |

| 22.16 | -CH₃ | DMSO-d₆ |

| 159.74 | C=C(CN)₂ | CDCl₃ |

| 146.38 | Ar-C-CH₃ | CDCl₃ |

| 130.92 | Ar-C | CDCl₃ |

| 130.39 | Ar-CH | CDCl₃ |

| 128.49 | Ar-CH | CDCl₃ |

| 114.01 | CN | CDCl₃ |

| 112.85 | CN | CDCl₃ |

| 81.30 | =CH | CDCl₃ |

| 22.02 | -CH₃ | CDCl₃ |

Table 2: ¹³C NMR spectroscopic data for this compound in DMSO-d₆ and CDCl₃.[1][2]

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3034, 3024 | Ar-H stretching |

| 2962, 2925 | C-H stretching (methyl) |

| 2223, 2216 | C≡N stretching (nitrile) |

| 1590, 1577 | C=C stretching (alkene and aromatic) |

| 1554, 1509 | Aromatic C=C skeletal vibration |

| 1453, 1410 | C-H bending |

| 811 | Para-disubstituted benzene ring |

Table 3: FT-IR absorption bands for this compound.[2][3]

Experimental Protocols

The spectroscopic data presented above were obtained through standardized experimental procedures.

Synthesis of this compound

A common method for the synthesis of this compound is the Knoevenagel condensation.[4] In a typical procedure, 4-methylbenzaldehyde and malononitrile are reacted in a suitable solvent, such as ethanol, in the presence of a basic catalyst like piperidine or an acidic catalyst like phosphorus pentoxide.[4][5] The reaction mixture is stirred, often with heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5][6] The product is then isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing, and recrystallization from a solvent like ethanol to yield the pure crystalline product.[5]

Spectroscopic Characterization

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies such as 300 MHz, 400 MHz, or 500 MHz for proton NMR and corresponding frequencies for carbon NMR.[1][2][3][4] Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) were used to dissolve the sample.[1][2] Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

-

FT-IR Spectroscopy : FT-IR spectra were obtained using a spectrometer, typically with the sample prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.[3][4] The spectra were recorded in the range of 4000-400 cm⁻¹.[4]

Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis and data interpretation for this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility Profile of 2-(4-Methylbenzylidene)malononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Methylbenzylidene)malononitrile in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics inferred from documented synthesis and purification procedures. Additionally, it details the common experimental protocols for the synthesis of this compound and provides visual representations of the synthetic pathway and experimental workflow.

Qualitative Solubility of this compound

Based on recurring procedural descriptions, this compound exhibits appreciable solubility in polar organic solvents. This is evidenced by the frequent use of ethanol as a reaction and recrystallization solvent. The compound's solubility in ethanol is notably enhanced at elevated temperatures, a common principle exploited for purification by recrystallization.

The use of other organic solvents such as dichloromethane and chloroform during the work-up and purification steps of related benzylidene malononitrile derivatives suggests that this compound is also likely soluble in these chlorinated hydrocarbons. Conversely, the compound is expected to have limited solubility in non-polar solvents and is practically insoluble in water, a characteristic typical for many organic compounds of its nature. A structurally similar compound, 2-[(4-nitrophenyl)methylene]propanedinitrile, is noted to be more soluble in polar organic solvents like ethanol and methanol, further supporting these qualitative observations.

For ease of reference, the qualitative solubility information is summarized in the table below.

| Solvent Classification | Common Solvents | Qualitative Solubility |

| Polar Protic Solvents | Ethanol, Methanol | Soluble, particularly with heating |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble |

| Non-Polar Solvents | Hexane, Toluene | Likely Sparingly Soluble to Insoluble |

| Aqueous Solvents | Water | Insoluble |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, malononitrile, with an aldehyde, in this case, 4-methylbenzaldehyde.

General Synthesis Protocol: Knoevenagel Condensation

1. Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzaldehyde (1 equivalent) and malononitrile (1 to 1.2 equivalents).

-

Add a suitable solvent, most commonly ethanol, to dissolve the reactants.

-

Introduce a catalytic amount of a base. Common catalysts include piperidine, pyridine, or a mild inorganic base.

2. Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating (reflux) for a period ranging from 30 minutes to several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

3. Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.

-

If precipitation occurs, collect the solid product by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by washing with a non-polar solvent like hexane to remove any unreacted aldehyde.

4. Purification:

-

The most common method for purification is recrystallization.

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Process: Synthesis and Workflow

To further elucidate the synthesis of this compound, the following diagrams, generated using the DOT language, illustrate the chemical pathway and a typical experimental workflow.

Caption: Knoevenagel condensation for this compound synthesis.

Caption: Typical experimental workflow for synthesis and purification.

chemical structure and formula of 2-(4-Methylbenzylidene)malononitrile

An In-depth Technical Guide to 2-(4-Methylbenzylidene)malononitrile

Introduction

This compound, a derivative of benzylidenemalononitrile, is an organic compound with significant applications in chemical synthesis and potential pharmacological activities. Benzylidenemalononitrile derivatives are recognized as valuable precursors for the synthesis of various heterocyclic compounds[1]. Furthermore, this class of compounds has been investigated for its role as tyrosine kinase inhibitors, which are crucial in drug development research[2]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Formula

The chemical identity of this compound is defined by its molecular formula and structural arrangement.

-

IUPAC Name : 2-[(4-methylphenyl)methylidene]propanedinitrile[3]

-

Synonyms : (p-Methylbenzylidene)malononitrile, 2-(4-methylbenzylidene)-malononitrile[3][4]

The molecule consists of a malononitrile group condensed with a 4-methylbenzaldehyde backbone, resulting in an approximately planar structure[1].

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound have been characterized through various analytical techniques.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 168.19 g/mol | [3][4] |

| Appearance | White crystalline solid / Colourless crystals | [1][5][6] |

| Melting Point | 134.5 °C | [6] |

| 116-118 °C | [5] | |

| 404 K (131 °C) | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.46 (s, 1H), 7.86 (d, J = 8.2 Hz, 2H), 7.43 (d, J = 8.1 Hz, 2H), 2.41 (s, 3H) | [7] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.81 (d, J= 8.25 Hz, 2H), 7.71 (s, 1H), 7.33 (d, J= 8.15 Hz, 2H), 2.45 (s, 3H) | [5] |

| ¹H NMR (300MHz, CDCl₃) | δ 7.79 (d, J = 8.3 Hz, 2H), 7.69 (s, 1H), 7.32 (d, J = 8.3 Hz, 2H), 2.44 (s, 3H) | [6] |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ 161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16 | [7] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 159.74, 146.38, 130.92, 130.39, 128.49, 114.01, 112.85, 81.30, 22.02 | [5] |

| FT-IR (KBr, cm⁻¹) | 3034, 2962, 2925 (Ar-H, C-H), 2223 (CN), 1590, 1554 (C=C) | [6] |

| FT-IR (cm⁻¹) | 3024 (Ar-H), 2216 (CN), 1577 (C=C), 1410 (C=C-Ar), 811 (Para disubstituted) | [5] |

| Elemental Analysis | Calcd (%): C, 78.55; H, 4.79; N, 16.66. Found: C, 78.66; H, 4.70; N, 16.64 | [7] |

Table 3: Crystallographic Data

The crystal structure has been determined by single-crystal X-ray diffraction[1].

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0043 (5) |

| b (Å) | 7.5270 (5) |

| c (Å) | 9.5396 (6) |

| α (°) | 106.757 (4) |

| β (°) | 96.592 (4) |

| γ (°) | 105.204 (4) |

| Volume (ų) | 454.75 (5) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.229 |

Experimental Protocols

Synthesis via Knoevenagel Condensation

The most common method for synthesizing this compound is the Knoevenagel condensation[8]. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (4-methylbenzaldehyde)[2][8].

Protocol: A detailed experimental procedure is reported as follows[1]:

-

In a 250 ml round-bottom flask, add 4-methylbenzaldehyde (10 mmol), malononitrile (10 mmol), and phosphorus pentoxide (3.54 mmol).

-

Add 25 ml of absolute ethanol to the flask.

-

Stir the mixture mechanically for ten minutes.

-

Heat the reaction mixture to reflux using a water bath.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Stir the mixture until the product separates as a solid.

-

Filter the solid product, wash it with petroleum ether, and then dry it.

-

Recrystallize the crude product from ethanol to yield pure, block-like colorless crystals (Yield: 68%)[1].

An alternative eco-friendly method using alum as a catalyst in an aqueous medium has also been reported, yielding 89% of the product[5].

Caption: Knoevenagel condensation workflow for synthesis.

Single-Crystal X-ray Diffraction Protocol

The following protocol was used for the determination of the crystal structure[1]:

-

Data Collection : Data were collected on a Bruker X8 APEX diffractometer[1].

-

Absorption Correction : A multi-scan absorption correction was applied using SADABS[1].

-

Structure Solution : The structure was solved using the SHELXS97 program[1].

-

Structure Refinement : Refinement was carried out using the SHELXL97 program against F² for all reflections. Hydrogen atoms were located in a difference Fourier map and treated as riding atoms[1].

-

Visualization : Molecular graphics were generated using ORTEP-3 for Windows[1].

Applications in Research and Development

Benzylidenemalononitrile derivatives, including the title compound, are versatile reagents in organic synthesis, particularly for the preparation of heterocyclic compounds[1]. Their biological significance is noted in the field of drug discovery, where analogs have been studied as potent inhibitors of protein tyrosine kinases[2]. The reactivity of the α,β-unsaturated system makes it a valuable intermediate for various chemical transformations and a target for the development of novel therapeutic agents.

References

- 1. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H8N2 | CID 263677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-METHYLBENZYLIDENE)-MALONONITRILE - Safety Data Sheet [chemicalbook.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

discovery and history of benzylidenemalononitrile derivatives

An In-depth Technical Guide to the Discovery and History of Benzylidenemalononitrile Derivatives

Introduction

Benzylidenemalononitrile (BMN) and its derivatives represent a class of organic compounds characterized by a benzylidene group attached to a malononitrile moiety.[1] These α,β-unsaturated nitriles are pivotal intermediates and target molecules in organic chemistry, valued for their versatile reactivity and significant biological activities.[1][2] The core structure is typically synthesized via the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[3][4] Over the decades, the study of BMN derivatives has evolved from fundamental synthesis to the exploration of their extensive applications in pharmacology as anticancer, antibacterial, and antifungal agents, and in materials science as dyes and photoconductive materials.[2][4][5] This guide provides a technical overview of their discovery, the historical evolution of their synthesis, and their establishment as a significant class of bioactive molecules.

Discovery and Evolution of Synthesis

The history of benzylidenemalononitrile derivatives is intrinsically linked to the development of the Knoevenagel condensation, first reported in the late 19th century. The classic synthesis involves the reaction of an aromatic aldehyde with malononitrile, traditionally catalyzed by weak bases like piperidine or β-alanine in organic solvents such as ethanol.[6]

The primary synthetic route has been refined over more than a century, driven by the pursuit of higher yields, shorter reaction times, and greater sustainability. This evolution has seen a significant shift from homogeneous catalysts to more efficient and reusable heterogeneous systems, as well as the adoption of green chemistry principles.

Early and Classical Methods: Initial syntheses relied on base catalysts in organic solvents. While effective, these methods often required long reaction times and led to challenges in catalyst separation and product purification.

Modern and Green Synthetic Approaches: In recent years, research has focused on developing more environmentally benign and efficient protocols.[7] Key advancements include:

-

Catalyst-Free and Water-Based Synthesis: Methodologies have been developed that proceed in water, often without a catalyst, utilizing microwave irradiation as an energy source to achieve high yields in as little as 30 minutes.[7][8]

-

Heterogeneous Catalysis: A wide array of solid catalysts have been employed, including clays, zeolites, hydrotalcites, and metal-organic frameworks (MOFs).[5][9] These catalysts offer advantages such as easy recovery and reusability. For instance, titanium-modified hydrotalcite has proven to be a highly active, selective, and reusable catalyst for this condensation.[9]

-

Nanocatalysts: Monodisperse bimetallic nanohybrids, such as NiCu supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance under mild conditions, enabling the synthesis of BMN derivatives in very short timeframes (10–180 minutes).[2][10][11]

-

Photocatalysis: Innovative tandem processes have been designed where benzyl alcohols are first oxidized to benzaldehydes in situ using a photocatalyst under visible light, followed by a Knoevenagel condensation with malononitrile.[12][13] This one-pot method uses water as the reaction medium and air as the terminal oxidant.[12][13]

Emergence as Bioactive Agents: The "Tyrphostin" Connection

A pivotal moment in the history of benzylidenemalononitrile derivatives occurred in the 1980s with the discovery of their potent biological activity. It was found that certain derivatives act as inhibitors of protein tyrosine kinases (PTKs).[6] This discovery led to the classification of these compounds as "tyrphostins" (tyrosine phosphorylation inhibitors).[14] The inhibition of PTKs, particularly the Epidermal Growth Factor Receptor (EGFR), established these compounds as promising candidates for anti-cancer therapies, as aberrant PTK activity is a hallmark of many proliferative diseases.[6][14]

Subsequent research has revealed a broad spectrum of pharmacological activities, including:

-

Anticancer: Many derivatives have been evaluated for their antineoplastic properties against various cancer cell lines.[2][4][15]

-

Antimicrobial: Significant antifungal and antibacterial activities have been reported.[2][4][5]

-

Cellular Protection: Certain BMNs can enhance cellular resistance to oxidative stress by inducing the expression of protective genes like heme oxygenase 1 (HO-1).[5][14]

Data Presentation

Table 1: Physicochemical Properties of Benzylidenemalononitrile and Selected Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| Benzylidenemalononitrile | C₁₀H₆N₂ | 154.17 | 79-80 | Colorless crystalline solid | [3][16] |

| 2-(4-Nitrobenzylidene)malononitrile | C₁₀H₅N₃O₂ | 199.17 | 158-160 | Ivory crystalline solid | [3] |

| 2-(4-Hydroxybenzylidene)malononitrile | C₁₀H₆N₂O | 170.17 | 187-189 | Yellow crystalline solid | [3] |

| 4-Hexyloxybenzylidenemalononitrile | C₁₆H₁₈N₂O | 254.33 | 42-43 | Chocolate-colored solid | [4] |

| 4-Octyloxybenzylidenemalononitrile | C₁₈H₂₂N₂O | 282.38 | 43-44 | Brown crystalline solid | [4] |

| 4-Decyloxybenzylidenemalononitrile | C₂₀H₂₆N₂O | 310.44 | 49-51 | Brown crystalline solid | [4] |

Table 2: Comparison of Representative Synthetic Methodologies

| Catalyst / Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Alum (20 mol%) | Water | 60 | 15-60 min | 89-99 | [3] |

| Microwave Irradiation (Catalyst-free) | Water | N/A (320 W) | 30 min | 77-95 | [7][8] |

| Ti-Al-Mg Hydrotalcite | Ethyl Acetate | 60 | 4 h | 97.6 (Selectivity) | [9] |

| NiCu@MWCNT | Water/Methanol | Room Temp. | 15 min | 92 | [2][10] |

| Photocatalysis (SAS / β-alanine) | Water | 20 | 2-24 h | 82-95 | [12][13] |

| Water:Glycerol (1:1) (Catalyst-free) | Water/Glycerol | Room Temp. | 24 h | 71-99 | [17] |

Experimental Protocols

Protocol 1: Alum-Catalyzed Synthesis in Aqueous Medium (Knoevenagel Condensation)

This protocol is adapted from a green chemistry approach using a readily available and eco-friendly catalyst.[3]

-

Materials and Reagents:

-

Substituted aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Alum (KAl(SO₄)₂·12H₂O) (0.2 mmol, 20 mol%)

-

Distilled water (10 mL)

-

Round bottom flask, magnetic stirrer, heating mantle.

-

-

Procedure:

-

In a round bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and alum (20 mol%) in 10 mL of distilled water.

-

Stir the reaction mixture vigorously on a magnetic stirrer at 60°C.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The solid product will precipitate out of the aqueous medium.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure benzylidenemalononitrile derivative.

-

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis

This protocol details a rapid and efficient synthesis using microwave irradiation without any catalyst.[4]

-

Materials and Reagents:

-

Aromatic aldehyde (1.222 mmol)

-

Malononitrile (1.222 mmol)

-

Ammonium acetate (10 mg, optional, can facilitate reaction)

-

Porcelain dish, microwave oven, ethyl acetate, n-hexane.

-

-

Procedure:

-

In a porcelain dish, thoroughly mix the aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol). Add 10 mg of ammonium acetate.

-

Place the open dish in a microwave oven and irradiate at 320 W for 20–50 seconds.

-

Monitor the reaction progress by TLC (eluent: n-hexane/ethyl acetate, 3:1).

-

After the reaction is complete, allow the crude solid to cool.

-

Recrystallize the crude product using a mixture of ethyl acetate and n-hexane to obtain pure crystals of the benzylidenemalononitrile derivative.[4]

-

Protocol 3: Tandem Photooxidative Synthesis from Benzyl Alcohol

This protocol describes an advanced, one-pot synthesis starting from benzyl alcohol under visible light.[12]

-

Materials and Reagents:

-

Benzyl alcohol derivative (0.1 mmol)

-

Malononitrile (0.15 mmol)

-

β-alanine (5 µmol, 5 mol%)

-

Sodium anthraquinone-1,5-disulfonate (SAS) (10 µmol, 10 mol%)

-

Distilled water (1 mL)

-

5 mL crimp-cap vial, magnetic stir bar, blue LED setup (λ=446 nm).

-

-

Procedure:

-

Load the crimp-cap vial with the benzyl alcohol (0.1 mmol), malononitrile (0.15 mmol), β-alanine (5 mol%), and SAS (10 mol%).

-

Add 1 mL of distilled water to the vial.

-

Seal the vial and sonicate for 10 seconds to ensure mixing.

-

Puncture the cap with a needle to keep the vial content open to the air.

-

Place the vial on a magnetic stirrer and irradiate using a blue LED setup at 20°C.

-

Stir the mixture for 2–24 hours. In many cases, the product will precipitate directly from the reaction mixture.

-

Work-up: Filter the reaction mixture under reduced pressure and wash the resulting solid with water (1 mL). Dissolve the solid in chloroform, and then remove the solvent under reduced pressure to yield the final product.

-

Mandatory Visualizations

Caption: Knoevenagel condensation of an aromatic aldehyde and malononitrile.

Caption: Workflow for the one-pot synthesis from benzyl alcohols.

Caption: Key application areas for BMN derivatives.

References

- 1. CAS 2700-22-3: Benzylidenemalononitrile | CymitQuimica [cymitquimica.com]

- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Malononitrile, benzylidene- | C10H6N2 | CID 17608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. static.sites.sbq.org.br [static.sites.sbq.org.br]

Potential Research Areas for 2-(4-Methylbenzylidene)malononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylbenzylidene)malononitrile, also known as Tyrphostin AG17 and SF-6847, is a synthetic compound with significant potential in oncological and metabolic research. This technical guide provides an in-depth overview of its known biological activities, mechanisms of action, and potential avenues for future investigation. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a member of the tyrphostin family, a class of compounds originally designed as inhibitors of protein tyrosine kinases. Subsequent research has revealed its multifaceted biological activities, including the uncoupling of mitochondrial oxidative phosphorylation. This dual mechanism of action makes it a compelling candidate for further investigation as an anti-cancer agent and a modulator of cellular metabolism. This guide aims to consolidate the current knowledge on this compound and propose potential areas for future research.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 134.5 °C | [2] |

| SMILES | CC1=CC=C(C=C1)C=C(C#N)C#N | [1] |

| InChIKey | JIFVPBALUHDGEP-UHFFFAOYSA-N | [1] |

Known Biological Activities and Mechanisms of Action

This compound exhibits two primary, interconnected biological activities: inhibition of protein tyrosine kinases and uncoupling of mitochondrial oxidative phosphorylation.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) Signaling

The compound has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells.[3] This is attributed to the inhibition of Cyclin-Dependent Kinase 2 (CDK2) activity.[3] CDK2 is a key regulator of the G1/S phase transition in the cell cycle.[4][5] Its inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state, thus halting cell cycle progression.[5][6]

Mitochondrial Uncoupling

As a protonophore, this compound can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[7][8] This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP levels and an increase in oxygen consumption.[8][9] The disruption of mitochondrial function and the resulting increase in reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway through the release of cytochrome c.[7][10] A structurally related compound, SF 6847, has been shown to completely uncouple oxidative phosphorylation at concentrations around 20 nM.[8][9]

Quantitative Data

The following table summarizes the reported inhibitory concentrations of this compound (Tyrphostin AG17) against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Panel of 13 Human Tumor Cell Lines | Various | 0.7 - 4.0 | [11][12] |

| HL-60(TB) | Promyelocytic Leukemia | ~1.5 (for total growth inhibition) | [11][12] |

Potential Research Areas

Based on its known activities, several promising areas for future research on this compound can be identified:

-

Elucidation of Specific Tyrosine Kinase Targets: While CDK2 has been implicated, a comprehensive profiling of all tyrosine kinase targets of this compound is warranted. This could reveal novel pathways affected by the molecule and potentially identify more specific applications.

-

Synergistic Therapeutic Strategies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as conventional chemotherapeutics or other targeted therapies, could lead to more effective treatment regimens with potentially lower side effects.

-

Metabolic Disorders: Given its potent mitochondrial uncoupling activity, exploring its therapeutic potential in metabolic diseases like obesity and type 2 diabetes, where mild mitochondrial uncoupling has shown beneficial effects, is a logical next step.[13]

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the in vivo anti-tumor efficacy, pharmacokinetic profile, and potential toxicities of this compound.

Experimental Protocols

Synthesis via Knoevenagel Condensation

This protocol describes a general method for the synthesis of this compound.

Materials:

-

4-Methylbenzaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

-

Distilled water

-

Filter paper

-

Beakers, flasks, and stirring apparatus

Protocol:

-

Dissolve equimolar amounts of 4-methylbenzaldehyde and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold distilled water to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[14]

Mitochondrial Membrane Potential Assay (Flow Cytometry)

This assay uses a fluorescent dye to measure changes in the mitochondrial membrane potential.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound

-

TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 dye

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Protocol:

-

Treat cells with different concentrations of this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in a medium containing the fluorescent dye (e.g., TMRM or JC-1) and incubate under appropriate conditions (e.g., 37°C for 30 minutes).

-

Wash the cells to remove the excess dye and resuspend them in FACS buffer.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channels. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Tyrosine Kinase Inhibition Assay (Generic Protocol)

This is a general protocol that can be adapted to assess the inhibitory effect of this compound on a specific tyrosine kinase.

Materials:

-

Purified tyrosine kinase of interest

-

Specific substrate for the kinase

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Assay buffer

-

This compound

-

Detection reagents (e.g., anti-phosphotyrosine antibody, reagents for luminescence or fluorescence detection)

Protocol:

-

In a suitable reaction vessel (e.g., a microplate well), combine the purified tyrosine kinase, its specific substrate, and the assay buffer.

-

Add this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at an optimal temperature.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method. This could involve measuring radioactivity, or using an antibody-based detection system like ELISA or a luminescence/fluorescence-based assay.

-

Calculate the percentage of kinase inhibition at each concentration of the compound and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and an experimental workflow relevant to the study of this compound.

References

- 1. This compound | C11H8N2 | CID 263677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrion - Wikipedia [en.wikipedia.org]

- 8. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondrial uncoupler exerts a synthetic lethal effect against β‐catenin mutant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methylbenzylidene)malononitrile via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-methylbenzylidene)malononitrile, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved through the Knoevenagel condensation of 4-methylbenzaldehyde and malononitrile. Various catalytic systems and reaction conditions are presented, offering flexibility in methodology and optimization. All quantitative data are summarized for straightforward comparison, and a generalized experimental workflow is provided.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. The resulting α,β-unsaturated dinitrile, this compound, serves as a versatile precursor for the synthesis of various heterocyclic compounds and has applications in medicinal chemistry. This document outlines several effective protocols for its synthesis, catering to different laboratory settings and requirements.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Quantitative Data Summary

The following tables summarize the quantitative data from various reported protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |

| Phosphorus pentoxide | Absolute Ethanol | Reflux | Not Specified | 68 | [1] |

| Alum (20 mol%) | Water | 60 | 35 min | 89 | [2] |

| L-arginine | Ionic Liquid | 20 | 5 min | Not Specified | [3] |

| None | Water/Glycerol (1:1) | Room Temp. | 18 h | 99 | [4] |

| NiCu@MWCNT | Water/Methanol (1:1) | 25 | 15 min | 95 ± 3 | [5][6] |

| Molecular Complex | Water | Room Temp. | Not Specified | High | [7] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 132-134 °C | [4] |

| 116-118 °C | [2] | |

| 134.5 °C | [7] | |

| **FT-IR (cm⁻¹) ** | ||

| Ar-H stretch | 3024 | [2] |

| CN stretch | 2216 | [2] |

| C=C stretch | 1577 | [2] |

| ¹H NMR (CDCl₃, δ ppm) | ||

| 7.82 (d, 2H) | J = 7.9 Hz | [4] |

| 7.71 (s, 1H) | [2] | |

| 7.33 (d, 2H) | J = 8.15 Hz | [2] |

| 2.46 (s, 3H) | [4] | |

| ¹³C NMR (CDCl₃, δ ppm) | 159.7, 146.4, 130.9, 130.4, 128.5, 114.0, 112.8, 81.2, 22.0 | [4] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in this document.

Protocol 1: Alum-Catalyzed Synthesis in Aqueous Medium[2]

Materials:

-

4-Methylbenzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Alum (KAl(SO₄)₂·12H₂O) (0.2 mmol, 20 mol%)

-

Water (10 mL)

-

Round bottom flask

-

Magnetic stirrer with heating

-

TLC plates (silica gel 60 F254)

Procedure:

-

In a round bottom flask, combine 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), and water (10 mL).

-

Add alum (20 mol%) to the mixture.

-

Stir the reaction mixture on a magnetic stirrer at 60°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a solid product will precipitate.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Catalyst-Free Synthesis in Water/Glycerol[4]

Materials:

-

4-Methylbenzaldehyde

-

Malononitrile

-

Water

-

Glycerol

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

In a round bottom flask, prepare a 1:1 mixture of water and glycerol (e.g., 5 mL total volume).

-

Add 4-methylbenzaldehyde and malononitrile to the solvent mixture.

-

Stir the resulting mixture at room temperature for 18 hours.

-

Monitor the reaction by TLC.

-

The product will precipitate out of the solution.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the product from ethanol to yield pure white crystals.

Protocol 3: Phosphorus Pentoxide Catalyzed Synthesis in Ethanol[1]

Materials:

-

4-Methylbenzaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Phosphorus pentoxide (P₂O₅) (3.54 mmol)

-

Absolute ethanol (25 mL)

-

Round bottom flask (250 mL)

-

Reflux apparatus

-

Mechanical stirrer

-

Crushed ice

-

Petroleum ether

Procedure:

-

To a 250 mL round bottom flask, add 4-methylbenzaldehyde (10 mmol), malononitrile (10 mmol), and phosphorus pentoxide (3.54 mmol).

-

Add 25 mL of absolute ethanol and stir the mixture mechanically for ten minutes.

-

Heat the reaction mixture at reflux using a water bath.

-

Monitor the reaction completion by TLC.

-

After completion, pour the reaction mixture onto crushed ice.

-

Stir the mixture until the desired product separates as a solid.

-

Filter the solid, wash with petroleum ether, and dry.

-

Recrystallize the crude product from ethanol to obtain colorless crystals.

Visualizations

Knoevenagel Condensation Reaction Mechanism

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

References

- 1. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 2-(4-METHYLBENZYLIDENE)-MALONONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of 2-(4-Methylbenzylidene)malononitrile

Introduction

2-(4-Methylbenzylidene)malononitrile is a derivative of benzylidenemalononitrile that serves as a valuable reagent in the synthesis of various heterocyclic compounds.[1] The primary route for its synthesis is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a water molecule is eliminated.[2][3] This document provides detailed experimental protocols, characterization data, and a mechanistic overview for the synthesis of this compound, intended for researchers and professionals in chemical and drug development.

Reaction Scheme

The synthesis of this compound is achieved through the Knoevenagel condensation of 4-methylbenzaldehyde with malononitrile. The general reaction is depicted below:

Data Presentation

Table 1: Comparison of Synthesis Protocols

| Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Melting Point (°C) | Reference |

| Phosphorus pentoxide | Absolute Ethanol | Reflux | Not Specified | 68% | 131 | [1] |

| Alum (20 mol%) | Water | 60°C | Not Specified | 89% | 116-118 | [4] |

| NiCu@MWCNT nanohybrids | Water/Methanol (1:1) | Room Temp. | 15 min | 95 ± 3% | Not Specified | [5] |

| Piperidine | Ethanol | Room Temp. | 3 h | 95% | Not Specified | [6] |

| L-arginine | Ionic Liquid | 20°C | ~5 min | 100% | Not Specified | [7] |

| Simple Molecular Complexes | Ethanol | Room Temp. | Not Specified | Not Specified | 134.5 | [8] |

Table 2: Characterization Data

| Analysis | Data | Reference |

| Appearance | White solid/crystalline | [4][8] |

| Molecular Formula | C₁₁H₈N₂ | [9] |

| Molecular Weight | 168.19 g/mol | [9] |

| FTIR (KBr, cm⁻¹) | 3034, 2962, 2925, 2223 (CN), 1590 (C=C), 1554, 1509 | [8] |

| ¹H-NMR (CDCl₃, 300MHz), δ (ppm) | 7.79 (d, J = 8.3 Hz, 2H), 7.69 (s, 1H), 7.32 (d, J = 8.3 Hz, 2H), 2.44 (s, 3H) | [8] |

| ¹H-NMR (DMSO, 500 MHz), δ (ppm) | 8.46 (s, 1H), 7.86 (d, J = 8.2 Hz, 2H), 7.43 (d, J = 8.1 Hz, 2H), 2.41 (s, 3H) | [10] |

| ¹³C-NMR (DMSO, 126 MHz), δ (ppm) | 161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16 | [10] |

| Elemental Analysis (%) | Calculated: C, 78.55; H, 4.79; N, 16.66. Found: C, 78.66; H, 4.70; N, 16.64 | [10] |

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Pentoxide in Ethanol

This protocol details a procedure using phosphorus pentoxide as a catalyst with conventional heating.

Materials:

-

4-methylbenzaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Phosphorus pentoxide (3.54 mmol)

-

Absolute ethanol (25 ml)

-

Petroleum ether

-

Crushed ice

-

250 ml round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 250 ml round bottom flask, combine 4-methylbenzaldehyde (10 mmol), malononitrile (10 mmol), and phosphorus pentoxide (3.54 mmol) in 25 ml of absolute ethanol.[1]

-

Stir the mixture mechanically for ten minutes.[1]

-

Heat the reaction mixture at reflux using a water bath. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

-

After completion, pour the reaction mixture onto crushed ice.[1]

-

Stir the mixture until the desired product separates as a solid.[1]

-

Filter the solid product, wash it with petroleum ether, and then dry it.[1]

-

Recrystallize the crude product from ethanol to yield colorless, block-like crystals. The reported yield is 68% with a melting point of 131°C (404 K).[1]

Protocol 2: Alum-Catalyzed Synthesis in Aqueous Medium

This method presents an eco-friendly approach using alum as a catalyst in water.

Materials:

-

4-methylbenzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Alum (KAl(SO₄)₂·12H₂O) (20 mol%)

-

Water (10 ml)

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

In a round bottom flask, mix 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), and alum (20 mol%) in 10 ml of water.[4]

-

Stir the reaction mixture on a magnetic stirrer at 60°C.[4]

-

Monitor the reaction's progress using TLC.[4]

-

Upon completion, the product can be isolated. The reported yield is 89%, and the product is a white crystalline solid with a melting point of 116-118°C.[4]

Protocol 3: Piperidine-Catalyzed Synthesis at Room Temperature

This protocol describes a simple procedure using a basic amine catalyst at room temperature.

Materials:

-

4-(diphenylamino)benzaldehyde (or 4-methylbenzaldehyde as an equivalent starting aldehyde) (10 mmol)

-

Malononitrile (10 mmol)

-

Piperidine (4 drops)

-

Ethanol (40 ml)

-

Water (40 ml)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 4-methylbenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (40 ml).[6]

-

Add 4 drops of piperidine to the solution.[6]

-

Stir the solution at room temperature for 3 hours.[6]

-

Add water (40 ml) to the reaction mixture to precipitate the product.[6]

-

Isolate the product by filtration and dry it. This method reportedly yields the product in high purity.[6]

Mandatory Visualization

Knoevenagel Condensation Mechanism

The synthesis proceeds via the Knoevenagel condensation mechanism. The process is initiated by a base, which deprotonates the active methylene group of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting intermediate undergoes protonation and subsequent dehydration to yield the final product.[2]

Caption: Knoevenagel condensation mechanism for the synthesis.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis, work-up, and purification of this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-METHYLBENZYLIDENE)-MALONONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. This compound | C11H8N2 | CID 263677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Application Notes and Protocols: 2-(4-Methylbenzylidene)malononitrile in Organic Synthesis

Introduction

2-(4-Methylbenzylidene)malononitrile, a derivative of benzylidenemalononitrile, is a highly versatile and valuable building block in organic synthesis. It is characterized by an electron-deficient carbon-carbon double bond, making it an excellent Michael acceptor. This reactivity, combined with the presence of two nitrile groups, allows for its participation in a wide array of chemical transformations. It serves as a key intermediate in the synthesis of diverse and complex molecular architectures, particularly various heterocyclic compounds with significant pharmacological and material science applications. This document provides a detailed overview of its primary applications, experimental protocols, and relevant quantitative data for researchers in organic synthesis and drug development.

Application Notes

Precursor in Knoevenagel Condensation

The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, malononitrile, with 4-methylbenzaldehyde. The reaction is highly efficient and can be performed under various conditions, including using green solvents like water and glycerol, or catalyzed by entities ranging from simple bases to heterogeneous nanocatalysts. The resulting α,β-unsaturated dinitrile is a stable, crystalline solid that serves as the starting point for numerous other synthetic routes.

Michael Acceptor in Heterocyclic Synthesis

The electron-withdrawing nature of the two nitrile groups polarizes the double bond of this compound, making it a potent Michael acceptor. This reactivity is extensively exploited in multicomponent reactions (MCRs) to construct a wide variety of heterocyclic systems.

-

Pyranopyrazoles: One of the most prominent applications is in the four-component synthesis of pyranopyrazoles. In a typical reaction, an aldehyde (like 4-methylbenzaldehyde) and malononitrile first form the this compound intermediate in situ. This intermediate then undergoes a Michael addition with a pyrazolone derivative, followed by intramolecular cyclization and tautomerization to yield the final pyranopyrazole scaffold. These compounds are of significant interest due to their potential anti-inflammatory, anticancer, and antimicrobial activities.

-

Pyrano[2,3-d]pyrimidines: In a similar fashion, this compound reacts with barbituric acid or its derivatives in a tandem Knoevenagel-Michael-cyclocondensation sequence. The reaction proceeds via the initial Michael addition of the barbituric acid enolate to the benzylidene derivative, followed by an intramolecular cyclization to furnish the fused pyranopyrimidine core.

-

1,4-Dihydropyridines (DHPs): While not a direct reaction of the pre-formed benzylidene, its formation is a key step in certain variations of the Hantzsch DHP synthesis. The in situ generated this compound can react with an enamine and another equivalent of a β-dicarbonyl compound to build the dihydropyridine ring, a privileged scaffold in medicinal chemistry, particularly for calcium channel blockers.

Tandem and Rearrangement Reactions

Beyond its use in building heterocycles, this compound is a substrate for more complex transformations. For instance, it can undergo a TBHP-mediated rearrangement with anilines. This process involves an initial aza-Michael addition of the aniline, followed by a sequence of radical-mediated decyanoformylation and addition steps. This reaction provides an efficient, metal-free route to valuable α-aminonitriles and α-aminoamides, generating the required cyanide source in situ and thus avoiding the use of toxic cyanide reagents.

Visualizations

Caption: Knoevenagel condensation for the synthesis of the target compound.

Caption: Multicomponent reaction pathway for pyranopyrazole synthesis.

Caption: General experimental workflow for synthesis and purification.

Quantitative Data Summary

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions and catalytic system employed.

Table 1: Synthesis of this compound via Knoevenagel Condensation.

| Catalyst/Conditions | Solvent | Time | Temperature | Yield (%) | Reference |

| NiCu@MWCNT | H₂O/CH₃OH (1:1) | 15 min | 25 °C | 95 ± 3 | |

| Alum [KAl(SO₄)₂·12H₂O] | Water | 10 min | 60 °C | 89 | |

| No Catalyst | Water/Glycerol (1:1) | 24 h | Room Temp. | 99 | |

| β-Alanine / Visible Light | Water | 2 h | 20 °C | 91 | |

| L-arginine | [Bmim]BF₄ (Ionic Liquid) | 5 min | 20 °C | 98 |

Table 2: Characterization Data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | White Solid / Crystalline | |

| Melting Point | 134-135 °C | |

| ¹H NMR (CDCl₃, δ ppm) | 7.81 (d, 2H), 7.71 (s, 1H), 7.33 (d, 2H), 2.45 (s, 3H) | |

| ¹³C NMR (CDCl₃, δ ppm) | 159.74, 146.38, 130.92, 130.39, 128.49, 114.01, 112.85, 81.30, 22.02 | |

| IR (KBr, cm⁻¹) | 3024 (Ar-H), 2216 (C≡N), 1577 (C=C) |

Experimental Protocols

Protocol 1: Green Synthesis of this compound

This protocol is adapted from a method utilizing a green solvent system, which is high-yielding and environmentally benign.

Materials:

-

4-methylbenzaldehyde (p-tolualdehyde)

-

Malononitrile

-

Glycerol

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

25 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a 25 mL round-bottomed flask, add 4-methylbenzaldehyde (3.0 mmol), malononitrile (3.5 mmol), and 5 mL of a 1:1 (v/v) mixture of deionized water and glycerol.

-

Place a magnetic stir bar in the flask and stir the solution vigorously at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent.

-

Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with 50 mL of ice-cold water to remove any residual glycerol and unreacted starting materials.

-

Purify the crude product by recrystallizing from hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the pure crystalline product, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterize the final product by melting point, IR, and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Four-Component Synthesis of a Pyranopyrazole Derivative

This protocol describes a general, one-pot synthesis of a 6-amino-4-(4-methylphenyl)-3-methyl-1-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a representative example of a multicomponent reaction where this compound is formed in situ.

Materials:

-

4-methylbenzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

Piperidine (catalytic amount, ~2-3 drops)

Equipment:

-

50 mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

In a 50 mL round-bottomed flask, combine 4-methylbenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol) in 10 mL of ethanol.

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Maintain the reflux for 2-4 hours. Monitor the reaction's completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate out of the solution.

-

If precipitation is slow, the flask can be cooled further in an ice bath.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove soluble impurities.

-

Dry the product in a vacuum oven. The product is often pure enough for characterization, but if necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Application Notes and Protocols: 2-(4-Methylbenzylidene)malononitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzylidene)malononitrile, a derivative of benzylidenemalononitrile, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its reactivity, stemming from the electron-withdrawing nitrile groups and the activated double bond, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Furthermore, the benzylidenemalononitrile scaffold is a recognized pharmacophore, with derivatives exhibiting a range of biological activities, including potential as tyrosinase inhibitors for the management of hyperpigmentation.

These application notes provide a comprehensive overview of the synthesis of this compound, its utilization in the preparation of heterocyclic systems, and its potential role in drug discovery, supported by detailed experimental protocols and comparative data.

I. Synthesis of this compound via Knoevenagel Condensation

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 4-methylbenzaldehyde with malononitrile. This reaction can be catalyzed by various bases or Lewis acids and can be performed under different reaction conditions.

Data Presentation: Comparison of Synthetic Protocols

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phosphorus pentoxide | Absolute Ethanol | Reflux | Not Specified | 68 | [1][2] |

| Alum [KAl(SO₄)₂·12H₂O] | Water | Not Specified | Not Specified | 89 | |